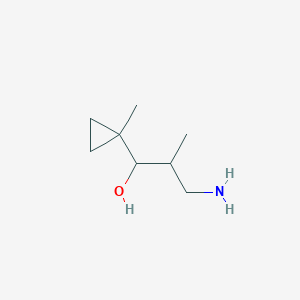![molecular formula C11H13BrFN B13171812 N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13171812.png)
N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine: is an organic compound with the molecular formula C11H13BrFN It is a cyclopropane derivative, characterized by the presence of a bromo and fluoro substituent on the phenyl ring, and a methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromo-3-fluorobenzyl chloride and N-methylcyclopropanamine.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo substituent.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo substituent is replaced by a different functional group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
- The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the bromo substituent can be replaced by an aryl or alkyl group, leading to the formation of a new carbon-carbon bond.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity, including its effects on various biological pathways and targets.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
- N-[(2-Bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine
- N-[(2-Chloro-3-fluorophenyl)methyl]-N-methylcyclopropanamine
- N-[(2-Bromo-3-chlorophenyl)methyl]-N-methylcyclopropanamine
Comparison:
- N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine is unique due to the specific positioning of the bromo and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions.
- Similar compounds with different substituents or positions may exhibit different chemical and biological properties, making them useful for comparative studies in research.
Propiedades
Fórmula molecular |
C11H13BrFN |
|---|---|
Peso molecular |
258.13 g/mol |
Nombre IUPAC |
N-[(2-bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine |
InChI |
InChI=1S/C11H13BrFN/c1-14(9-5-6-9)7-8-3-2-4-10(13)11(8)12/h2-4,9H,5-7H2,1H3 |
Clave InChI |
JSIOAFUWUBTUPU-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=C(C(=CC=C1)F)Br)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Azetidin-1-yl)-1-[(benzyloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13171734.png)

![1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-amine](/img/structure/B13171751.png)






![2-[5-Oxo-1-(propan-2-yl)pyrrolidin-2-yl]acetic acid](/img/structure/B13171801.png)




